molecular formula C21H18N4O2 B11268038 N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B11268038
M. Wt: 358.4 g/mol
InChI Key: JVZLRSZWTIFCBB-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrazinones. This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and a pyrazolopyrazinone core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves the following steps:

    Formation of the Pyrazolopyrazinone Core: The pyrazolopyrazinone core can be synthesized through the reaction of appropriate pyrazole and pyrazine derivatives.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction at the benzylic position.

    Acetylation: The final step involves the acetylation of the intermediate compound to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, derivatives of pyrazolopyrazinone have been shown to inhibit the catalytic activity of HIV-1 integrase and other enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is unique due to its specific structural features, including the benzyl and phenyl groups attached to the pyrazolopyrazinone core. These structural elements contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide

InChI

InChI=1S/C21H18N4O2/c26-20(22-14-16-7-3-1-4-8-16)15-24-11-12-25-19(21(24)27)13-18(23-25)17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,26)

InChI Key

JVZLRSZWTIFCBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O

Origin of Product

United States

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